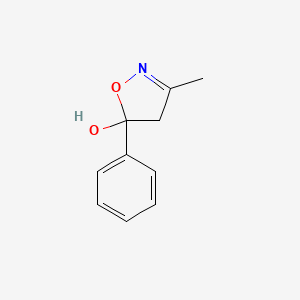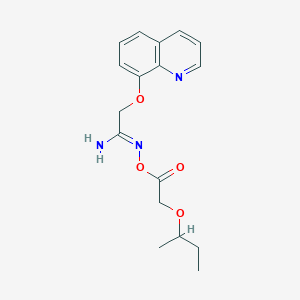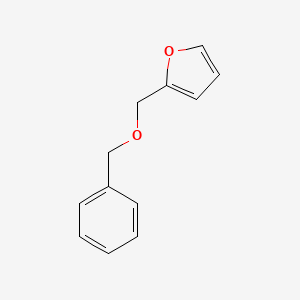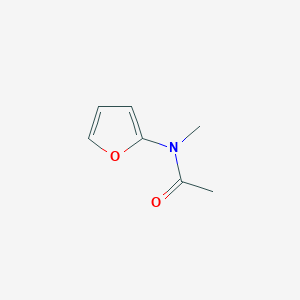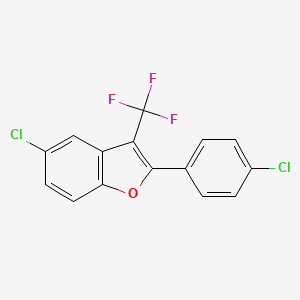
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by the presence of chloro and trifluoromethyl groups attached to the benzofuran ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate phenol derivatives with suitable reagents.
Introduction of Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions. Reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide) are commonly used.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(4-bromophenyl)-3-(trifluoromethyl)benzofuran
- 5-Fluoro-2-(4-fluorophenyl)-3-(trifluoromethyl)benzofuran
- 5-Iodo-2-(4-iodophenyl)-3-(trifluoromethyl)benzofuran
Uniqueness
5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
821770-00-7 |
|---|---|
Molekularformel |
C15H7Cl2F3O |
Molekulargewicht |
331.1 g/mol |
IUPAC-Name |
5-chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H7Cl2F3O/c16-9-3-1-8(2-4-9)14-13(15(18,19)20)11-7-10(17)5-6-12(11)21-14/h1-7H |
InChI-Schlüssel |
XRRQHBBRNWQWMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)Cl)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12896016.png)
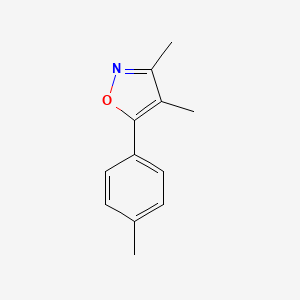
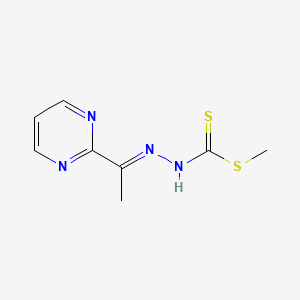
![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)

![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)

